molecular formula C14H19N3O2 B2390369 4-Cyclobutyl-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380143-00-8

4-Cyclobutyl-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No.: B2390369
CAS No.: 2380143-00-8
M. Wt: 261.325
InChI Key: UQIBMDKFVSTRLF-UHFFFAOYSA-N
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Description

4-Cyclobutyl-1-(2-methoxypyridin-4-yl)piperazin-2-one is a chemical compound with a unique structure that combines a cyclobutyl group, a methoxypyridinyl group, and a piperazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-1-(2-methoxypyridin-4-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction can produce an alcohol or amine derivative.

Scientific Research Applications

4-Cyclobutyl-1-(2-methoxypyridin-4-yl)piperazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-1-(2-methoxypyridin-4-yl)piperazin-2-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive function in patients with Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclobutyl-1-(2-methoxypyridin-4-yl)piperazin-2-one is unique due to the combination of its cyclobutyl, methoxypyridinyl, and piperazinone groups

Properties

IUPAC Name

4-cyclobutyl-1-(2-methoxypyridin-4-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-19-13-9-12(5-6-15-13)17-8-7-16(10-14(17)18)11-3-2-4-11/h5-6,9,11H,2-4,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIBMDKFVSTRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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